Cas no 25940-64-1 (2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine)
25940-64-1 structure
Product Name:2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine
CAS No:25940-64-1
MF:C24H21N3O6
MW:447.440046072006
CID:914137
PubChem ID:260088
Update Time:2025-04-19
2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine
- 1,3,5-triazine, 2,4,6-tris(4-methoxyphenoxy)-
- CCG-2309
- NSC90958
- NSC-90958
- 25940-64-1
- CHEMBL186381
- AKOS000637557
- DTXSID50293607
- SMR000102681
- MLS000105703
- MLS000910789
- HMS2392F05
- SCHEMBL8864442
-
- Inchi: 1S/C24H21N3O6/c1-28-16-4-10-19(11-5-16)31-22-25-23(32-20-12-6-17(29-2)7-13-20)27-24(26-22)33-21-14-8-18(30-3)9-15-21/h4-15H,1-3H3
- InChI Key: XWAUEFUZGGERAO-UHFFFAOYSA-N
- SMILES: O(C1N=C(N=C(N=1)OC1C=CC(=CC=1)OC)OC1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 447.14313
- Monoisotopic Mass: 447.143
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 94Ų
Experimental Properties
- Density: 1.267
- Boiling Point: 631.9°C at 760 mmHg
- Flash Point: 217.3°C
- Refractive Index: 1.594
- PSA: 94.05
2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
25940-64-1 (2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent